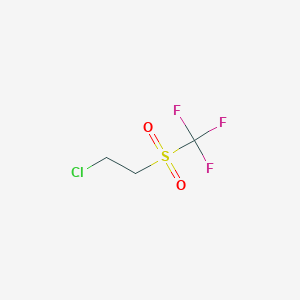
1-Chloro-2-trifluoromethanesulfonylethane
Descripción general
Descripción
Molecular Structure Analysis
CTFME contains a total of 14 atoms; 4 Hydrogen atoms, 3 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, 3 Fluorine atoms, and 1 Chlorine atom . It also contains a total of 13 bonds; 9 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 sulfone .Physical And Chemical Properties Analysis
CTFME is a colorless to pale yellow liquid with a pungent odor. The molecular weight of CTFME is 196.58 .Aplicaciones Científicas De Investigación
Synthesis of Cyclohexenone Derivatives
TfOH-promoted cyclization of alkyne-tethered 1,3-ketoesters has been developed to afford 2-cyclohexenone-2-carboxylate derivatives. This method does not require transition-metal reagents or catalysts and is conducted under mild conditions. It highlights the utility of Tf-related compounds in facilitating cyclization reactions, a potential area where 1-Chloro-2-trifluoromethanesulfonylethane could be applied (Kaewsri et al., 2018).
Facile Synthesis of Fluoroanalogs
A one-pot synthesis approach for 1,1,1-trifluoro- and 1,1-difluoro-2,2-diarylethanes from arenes and fluorinated hemiacetals using BF(3)-H(2)O system showcases the application of Tf-related compounds in creating fluorinated analogs of organic molecules. This method is simple, clean, and eliminates the need for organic solvents (Prakash et al., 2011).
Trifluoromethylsulfenylation and Trifluoromethylsulfinylation
Sodium trifluoromethanesulfinate (CF3SO2Na) and trifluoromethanesulfonyl chloride (CF3SO2Cl) are widely used for the direct trifluoromethylation of various substrates. These compounds also facilitate trifluoromethylsulfenylation and trifluoromethylsulfinylation, introducing SCF3 and S(O)CF3 groups, respectively, into molecules. Such versatility could imply similar synthetic utility for 1-Chloro-2-trifluoromethanesulfonylethane in introducing trifluoromethylsulfonyl groups into organic compounds (Guyon et al., 2017).
Metal-free Cycloaddition Reactions
The [3+2] cycloaddition of azides with Tf2C=CH2 for the preparation of 4-(trifluoromethylsulfonyl)-1,2,3-triazoles demonstrates a metal-free, regio- and chemoselective synthesis method. This reaction highlights the potential of using Tf-related reagents in cycloaddition reactions, suggesting areas where 1-Chloro-2-trifluoromethanesulfonylethane might be useful (Alcaide et al., 2015).
Safety And Hazards
CTFME is classified as a hazardous substance. The safety information includes the following hazard statements: H226-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-chloro-2-(trifluoromethylsulfonyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O2S/c4-1-2-10(8,9)3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSNWBPKLICXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-trifluoromethanesulfonylethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-2-phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1489683.png)
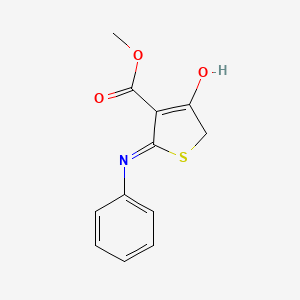
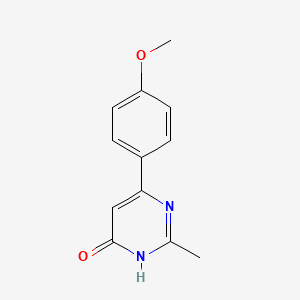
![4-(4-Chloro-1H-imidazo[4,5-c]pyridin-2-yl)-2-methoxyphenol](/img/structure/B1489687.png)
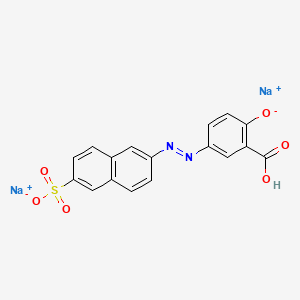
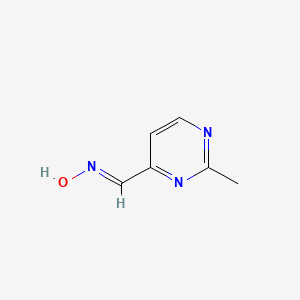
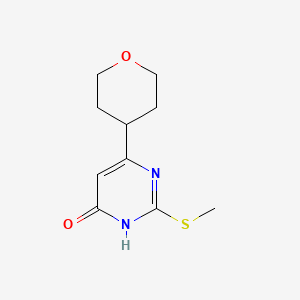
![5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489691.png)
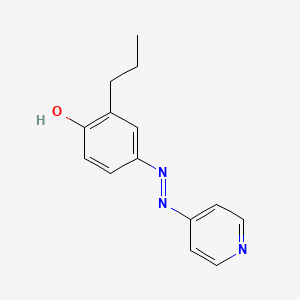
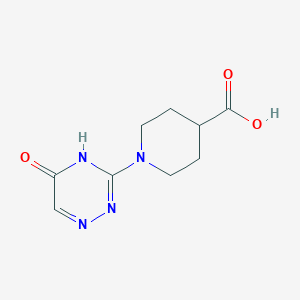

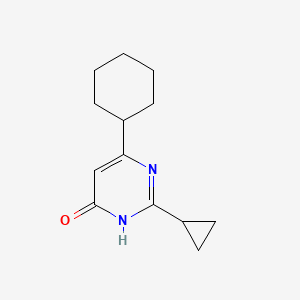
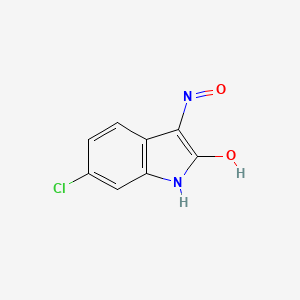
![6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489703.png)